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Introduction
Cyclooctene oxide, a nine-membered carbocyclic epoxide, serves as a valuable intermediate

in organic synthesis and is a subject of interest in materials science and drug discovery. A

thorough understanding of its thermodynamic properties is crucial for optimizing reaction

conditions, predicting reaction spontaneity, and developing structure-activity relationships. This

technical guide provides a comprehensive overview of the known thermodynamic and physical

properties of cyclooctene oxide, details relevant experimental methodologies for the

characterization of epoxides, and presents key reaction pathways.

While extensive experimental thermodynamic data for many common organic molecules are

readily available, specific, critically evaluated data for cyclooctene oxide, such as its standard

enthalpy of formation, Gibbs free energy of formation, and standard entropy, are not widely

published in readily accessible literature. Therefore, this guide also includes thermodynamic

data for the closely related precursor, cyclooctene, and the parent alkane, cyclooctane, to

provide a comparative context for understanding the energetic landscape of this nine-

membered ring system. Furthermore, computational chemistry approaches, such as Density

Functional Theory (DFT), offer a powerful means to estimate the thermodynamic properties of

such compounds where experimental data is lacking.[1][2][3][4]
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This section summarizes the available physical properties of cyclooctene oxide and the

experimental thermodynamic data for the related compounds, cyclooctene and cyclooctane.

Physical Properties of Cyclooctene Oxide
The following table outlines the key physical properties of cyclooctene oxide, gathered from

various sources.

Property Value Source(s)

Molecular Formula C₈H₁₄O [5]

Molecular Weight 126.20 g/mol

CAS Number 286-62-4

Melting Point 53-56 °C [6]

Boiling Point 55 °C at 5 mmHg [6]

Appearance Crystals

Thermodynamic Properties of Related Compounds
To provide a basis for understanding the thermodynamics of the C8 ring structure, the following

tables present experimental data for cyclooctene and cyclooctane.

Table 1: Thermodynamic Properties of Cyclooctene (C₈H₁₄)
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Property Value Units Source(s)

Standard Enthalpy of

Formation (gas, ΔfH°)
-88.33 kJ/mol [7]

Standard Gibbs Free

Energy of Formation

(ΔfG°)

54.40 kJ/mol [7]

Standard Molar

Entropy (liquid, S°)
247.3 J/mol·K [8]

Heat Capacity (liquid,

Cp)
194.1 J/mol·K [8]

Table 2: Thermodynamic Properties of Cyclooctane (C₈H₁₆)

Property Value Units Source(s)

Standard Enthalpy of

Formation (liquid,

ΔfH°)

-169.4 ± 1.6 kJ/mol [9][10]

Standard Molar

Entropy (liquid, S°)
262.00 J/mol·K [9]

Heat Capacity (liquid,

Cp)
215.78 J/mol·K [9]

Experimental Protocols for Determining
Thermodynamic Properties of Epoxides
The determination of thermodynamic properties of epoxides often relies on calorimetric

techniques. A widely used method is reaction calorimetry to determine the enthalpy of

formation.[11][12][13]

Determination of Enthalpy of Formation by Reaction
Calorimetry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.chemeo.com/cid/21-834-2/Cyclooctene
https://www.chemeo.com/cid/21-834-2/Cyclooctene
https://webbook.nist.gov/cgi/cbook.cgi?ID=C931884&Units=CAL&Mask=E
https://webbook.nist.gov/cgi/cbook.cgi?ID=C931884&Units=CAL&Mask=E
https://webbook.nist.gov/cgi/cbook.cgi?ID=C292648&Mask=B
https://revistadechimie.ro/pdf/59%20GHEORGHE%20DANIELA%203%2020.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C292648&Mask=B
https://webbook.nist.gov/cgi/cbook.cgi?ID=C292648&Mask=B
https://pmc.ncbi.nlm.nih.gov/articles/PMC3671579/
https://pubmed.ncbi.nlm.nih.gov/23551240/
https://pubs.acs.org/doi/abs/10.1021/jo4002867
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This method involves measuring the enthalpy of a reaction where the epoxide is converted to a

product with a well-known enthalpy of formation. A common approach is the reduction of the

epoxide to the corresponding alcohol.[11][12][13]

Experimental Procedure:

Reactant and Reagent Preparation:

The epoxide of interest (e.g., cyclooctene oxide) is purified to a high degree.

A suitable reducing agent, such as lithium triethylborohydride (LiEt₃BH), is prepared in a

solution with an appropriate solvent like triethylene glycol dimethyl ether.[11] The choice of

solvent is critical to ensure it is high-boiling to prevent evaporation during the reaction,

which can affect the measured heat.[11]

The corresponding alcohol (in this case, cyclooctanol) is also obtained in high purity for a

parallel measurement.

Calorimetric Measurement of the Epoxide Reduction:

A precise amount of the epoxide is reacted with an excess of the lithium

triethylborohydride solution within a reaction calorimeter.

The heat released during the reduction reaction (ΔH_r1) is carefully measured. This

reaction results in the formation of the lithium salt of the corresponding alcohol in solution.

Calorimetric Measurement of the Alcohol Dissolution:

In a separate experiment, a precise amount of the pure liquid alcohol is dissolved in the

same reducing agent solution.

The heat change associated with this process (ΔH_r2) is measured. This step is crucial to

account for the enthalpy of solution of the alcohol and its reaction with the reducing agent

to form the same solvated lithium salt.

Calculation of the Enthalpy of Reduction:
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The condensed-phase enthalpy of reduction (ΔH_red) of the pure liquid epoxide to the

pure liquid alcohol is determined by subtracting the enthalpy of the alcohol dissolution

from the enthalpy of the epoxide reduction: ΔH_red = ΔH_r1 - ΔH_r2

Calculation of the Enthalpy of Formation of the Epoxide:

The enthalpy of formation of the liquid epoxide (ΔfH°_epoxide(l)) can then be calculated

using the following relationship, provided the enthalpy of formation of the liquid alcohol

(ΔfH°_alcohol(l)) is known: ΔfH°_epoxide(l) = ΔfH°_alcohol(l) - ΔH_red

Determination of Gas-Phase Enthalpy of Formation:

To obtain the gas-phase enthalpy of formation, the enthalpy of vaporization (ΔH_vap) of

the epoxide is required. This can be determined experimentally using techniques like

ebulliometry.

The gas-phase enthalpy of formation (ΔfH°_epoxide(g)) is then calculated as:

ΔfH°_epoxide(g) = ΔfH°_epoxide(l) - ΔH_vap

Reaction Pathways and Experimental Workflows
Visualizing the synthesis of cyclooctene oxide and the experimental workflow for its

characterization can aid in understanding the chemical and analytical processes involved.

Synthesis of Cyclooctene Oxide via Epoxidation
The most common method for synthesizing cyclooctene oxide is the epoxidation of

cyclooctene. This reaction involves the addition of an oxygen atom across the double bond of

the cyclooctene ring.
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Cyclooctene Epoxidizing Agent
(e.g., m-CPBA, H2O2)

Cyclooctene Oxide Byproduct
(e.g., m-CBA, H2O)

 Epoxidation 

Click to download full resolution via product page

Caption: Synthesis of Cyclooctene Oxide.

Experimental Workflow for Enthalpy of Formation
Determination
The following diagram illustrates the key steps in the experimental determination of the

enthalpy of formation of an epoxide using reaction calorimetry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1582440?utm_src=pdf-body-img
https://www.benchchem.com/product/b1582440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Reaction Calorimetry Step 2: Control Measurement

Step 3: Calculation
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Caption: Workflow for Enthalpy of Formation.

Conclusion
This technical guide has synthesized the available information on the thermodynamic and

physical properties of cyclooctene oxide. While direct experimental thermodynamic data

remains sparse, the properties of related compounds and established experimental

methodologies for epoxides provide a solid foundation for researchers. The provided

experimental protocols and reaction pathway diagrams offer practical insights for laboratory

work. For more precise thermodynamic values for cyclooctene oxide, computational studies

using methods like DFT are recommended, and further experimental investigations are

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/acsomega.1c03049
https://acp.copernicus.org/articles/22/6989/2022/acp-22-6989-2022.pdf
https://www.mdpi.com/2673-4583/3/1/56
https://refubium.fu-berlin.de/bitstream/handle/fub188/1327/04_chap4.pdf?sequence=5&isAllowed=y
https://www.chemsynthesis.com/base/chemical-structure-14774.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5222386.htm
https://www.chemeo.com/cid/21-834-2/Cyclooctene
https://webbook.nist.gov/cgi/cbook.cgi?ID=C931884&Units=CAL&Mask=E
https://webbook.nist.gov/cgi/cbook.cgi?ID=C292648&Mask=B
https://revistadechimie.ro/pdf/59%20GHEORGHE%20DANIELA%203%2020.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3671579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3671579/
https://pubmed.ncbi.nlm.nih.gov/23551240/
https://pubmed.ncbi.nlm.nih.gov/23551240/
https://pubs.acs.org/doi/abs/10.1021/jo4002867
https://www.benchchem.com/product/b1582440#thermodynamic-properties-of-cyclooctene-oxide
https://www.benchchem.com/product/b1582440#thermodynamic-properties-of-cyclooctene-oxide
https://www.benchchem.com/product/b1582440#thermodynamic-properties-of-cyclooctene-oxide
https://www.benchchem.com/product/b1582440#thermodynamic-properties-of-cyclooctene-oxide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1582440?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

